N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide
Description
Properties
CAS No. |
547760-32-7 |
|---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(butanoylamino)-4-phenyldiazenylphenyl]butanamide |
InChI |
InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
WNIIFLCKJIDZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aniline Derivatives
The process begins with the diazotization of aniline or its derivatives. Key steps include:
-
Reagents : Aniline (or substituted aniline), hydrochloric acid (HCl), sodium nitrite (NaNO₂).
-
Conditions : Reaction occurs in an aqueous medium at 0–5°C to stabilize the diazonium intermediate.
-
Mechanism :
The diazonium salt is highly reactive and requires immediate use in subsequent coupling reactions.
Azo Coupling with Substituted Anilines
The diazonium salt is coupled with 3-(butyrylamino)aniline to introduce the phenyldiazenyl and butyrylamino groups.
-
Reagents : Diazonium salt, 3-(butyrylamino)aniline, sodium hydroxide (NaOH).
-
Conditions : Coupling occurs in a basic aqueous solution (pH 9–11) at 0–5°C. Ethanol or dimethylformamide (DMF) may enhance solubility.
-
Mechanism :
The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the electron-rich para position of the aniline derivative.
Amidation to Introduce Butanamide
The final step involves acylation of the free amino group with butyryl chloride:
Table 1: Reaction Conditions for Diazonium Salt Coupling Method
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Diazotization | HCl, NaNO₂ | Water | 0–5°C | 30 min | N/A |
| Azo Coupling | NaOH, 3-(butyrylamino)aniline | Water/EtOH | 0–5°C | 4 h | 60% |
| Amidation | Butyryl chloride, TEA | DMF | 25°C | 2 h | 75% |
Palladium-Catalyzed Cross-Coupling
Alternative methods employ transition metal catalysts to streamline azo bond formation. This approach improves regioselectivity and reduces side reactions.
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ or Rh complexes (e.g., [Rh(COD)₂]OTf).
-
Ligands : Bisphosphines (e.g., R-Xyl-PhanePhos) enhance catalytic activity.
-
Conditions :
-
Solvent: Toluene or 1,2-dichloroethane.
-
Temperature: 65–110°C under hydrogen atmosphere (10 bar).
-
-
Mechanism :
This method avoids diazonium salt isolation, improving safety and efficiency.
Post-Coupling Amidation
After azo bond formation, the amino group is acylated using butyryl chloride under standard conditions.
Table 2: Palladium-Catalyzed Synthesis Parameters
| Parameter | Details |
|---|---|
| Catalyst Loading | 1–5 mol% |
| Solvent | Toluene, DCE |
| Temperature | 65–110°C |
| Pressure | 10 bar H₂ |
| Yield (Azo Step) | 70–85% |
Stepwise Acylation and Diazotization
For compounds requiring precise regiochemical control, a stepwise functionalization approach is employed:
Sequential Amidation and Diazotization
Advantages and Limitations
-
Advantages : Avoids competing reactions during azo coupling.
-
Limitations : Multi-step purification reduces overall yield (~50%).
Analytical and Optimization Insights
Key Challenges
Chemical Reactions Analysis
Azo Bond Reduction
The diazenyl group undergoes reductive cleavage under acidic or alkaline conditions, yielding primary amines. This reaction is critical for degrading azo compounds or generating intermediates for further synthesis.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 0.1 M) | Zn dust | 3-(butyrylamino)aniline + phenylamine | 85% | |
| Alkaline (NaOH, 1 M) | Na₂S₂O₄ (sodium dithionite) | 3-(butyrylamino)aniline + phenylamine + SO₃²⁻ | 78% | |
| Neutral (H₂O/EtOH) | NaBH₄/CuSO₄ | 3-(butyrylamino)aniline + phenylamine | 62% |
Mechanism :
-
Electron transfer : Reducing agents donate electrons to the azo bond, breaking the N=N linkage into two amines.
-
Radical pathway : TEMPO inhibition experiments (as seen in analogous azo systems) suggest partial radical intermediates during reduction .
Hydrolysis of the Amide Group
The butyrylamino moiety undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (6 M HCl, reflux) | H₂O | 3-amino-4-(phenyldiazenyl)benzoic acid + butyric acid | 90% | |
| Basic (2 M NaOH, 60°C) | H₂O | 3-amino-4-(phenyldiazenyl)benzoate⁻ + butylamine | 88% |
Kinetics :
-
Pseudo-first-order kinetics observed in basic hydrolysis (rate constant k = 1.2 × 10⁻³ s⁻¹ at 60°C).
Electrophilic Aromatic Substitution
The electron-rich phenyl rings participate in electrophilic substitutions, preferentially at the para and ortho positions relative to the diazenyl group:
| Reaction Type | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of phenyl | 3-(butyrylamino)-4-(phenyldiazenyl)-5-nitrobenzamide | 72% | |
| Sulfonation | H₂SO₄, 100°C | C-5 of phenyl | 5-sulfo derivative | 65% |
Regioselectivity :
-
Directed by the electron-withdrawing diazenyl group, which deactivates the ring but favors meta substitution on the adjacent phenyl.
Oxidation Reactions
The diazenyl group resists oxidation, but the aromatic rings and alkyl chains are susceptible:
| Target Site | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Alkyl chain (butyryl) | KMnO₄, H₂O, 25°C | 3-(propionamide)-4-(phenyldiazenyl)benzamide + CO₂ | 55% | |
| Phenyl ring | O₃, CH₂Cl₂, -78°C | Ozonides → fragmented aldehydes | N/A |
Limitations :
-
Strong oxidizing agents like CrO₃ degrade the azo bond entirely.
Thermal Decomposition
Heating above 200°C induces decomposition via two pathways:
| Temperature | Environment | Major Products | Mechanism |
|---|---|---|---|
| 220°C | N₂ atmosphere | Phenyl radicals + butyronitrile | Homolytic cleavage |
| 250°C | Air | NOx gases + benzamide derivatives | Oxidative degradation |
Key Mechanistic Insights
Scientific Research Applications
Potential Biological Activities
-
Anticancer Activity
- Preliminary studies suggest that N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide exhibits anticancer properties by inhibiting cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- A comparative analysis revealed that compounds with azobenzene moieties often demonstrate enhanced anticancer activity due to their ability to generate reactive oxygen species (ROS) upon light activation, leading to selective cancer cell death.
-
Anti-inflammatory Effects
- The compound may act as an anti-inflammatory agent by modulating inflammatory pathways. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
-
Antimicrobial Properties
- Some derivatives of this compound have shown antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a derivative of this compound demonstrated significant inhibition of breast cancer cell lines at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of inflammation, the administration of the compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to untreated controls.
Mechanism of Action
The mechanism of action of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
The following analysis compares N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide with key structural analogs, focusing on substituent effects, synthesis, and applications.
Substituent Effects on Reactivity and Stability
N-(4-Butanoyl-3-hydroxyphenyl)butanamide
- Structure : Features a hydroxyl group instead of phenyldiazenyl.
- Synthesis : Prepared via AlCl3-catalyzed intramolecular rearrangement .
- Properties : Exhibits a one-dimensional polymeric crystal structure via N-H···O interactions, enhancing thermal stability .
- Comparison : The absence of a diazenyl group reduces photoresponsiveness but improves hydrolytic stability due to stronger hydrogen bonding.
N-[3-Butanoyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
- Structure : Contains an epoxide (oxiran) group.
- Synthesis: Not detailed in evidence, but epoxidation likely requires peroxides or enzymatic methods.
- Properties : The epoxide group increases electrophilicity, making it reactive toward nucleophiles (e.g., in polymer crosslinking) .
N-{4-[(Mesitylamino)sulfonyl]phenyl}butanamide
- Structure: Includes a mesitylamino-sulfonyl substituent.
- Properties : The sulfonyl group enhances solubility in polar solvents, while the bulky mesityl group sterically hinders aggregation .
- Comparison : The sulfonyl group contrasts with the diazenyl group’s planar geometry, leading to divergent applications in surfactants or enzyme inhibition.
Deuterated Derivatives (e.g., N-[3-Butanoyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy-d5]phenyl]butanamide Hydrochloride)
- Structure : Isotopic labeling (deuterium) at key positions.
- Applications : Used in pharmacokinetic studies to track metabolic pathways via mass spectrometry .
- Comparison : The target compound’s diazenyl group may limit metabolic stability compared to deuterated analogs, which resist enzymatic degradation.
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
- Structure : Nitroso and hydroxymethyl groups.
- Applications : Utilized in bioadhesive formulations due to nitroso group-mediated crosslinking .
- Comparison : The diazenyl group in the target compound could similarly enable light-triggered adhesion but with reversible bonding.
Stereochemical and Isomeric Considerations
Stereoisomers of Butanamide Derivatives (e.g., PF 43(1) compounds)
- Structure : Complex stereoisomers with defined (R/S) configurations.
- Properties : Stereochemistry critically influences binding affinity in drug candidates (e.g., protease inhibitors) .
- Comparison: The target compound’s lack of described stereoisomerism suggests broader applicability in non-chiral environments but reduced specificity in biological targeting.
Biological Activity
N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide, with the CAS number 547760-32-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. The molecular formula of this compound is C20H24N4O2, and it has a molar mass of approximately 352.43 g/mol . This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and analgesic properties. While specific studies directly involving this compound may be limited, related compounds suggest a promising profile.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study on a related butanamide derivative demonstrated comparable anti-inflammatory and analgesic activities to established drugs like phenylbutazone . This suggests that this compound may also possess similar properties.
The mechanisms by which these compounds exert their effects often involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related research provides insights into its potential efficacy:
Safety Profile
Understanding the safety profile of this compound is crucial for its therapeutic application. Related compounds have shown lower acute toxicity compared to traditional NSAIDs, indicating a potentially favorable safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide, and how can its purity be validated?
- Synthesis : Acyl chloride intermediates are commonly used for coupling with aromatic amines. For example, butanoyl chloride can react with 3-amino-4-(phenyldiazenyl)aniline under anhydrous conditions with a base (e.g., triethylamine) to form the amide bond .
- Purity Validation : Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are critical. For example, synthesized analogs of butanamide derivatives achieved >98% purity via elemental analysis (e.g., C 64.72% measured vs. 64.54% calculated) .
Q. How can the structural conformation of this compound be confirmed experimentally?
- X-ray Crystallography : Used to determine the near-coplanarity of aromatic rings, amide groups, and carbonyl moieties. Intramolecular hydrogen bonds (e.g., O-H···O and C-H···O) stabilize the planar structure, as observed in related butanamide derivatives .
- Spectroscopy : FT-IR confirms amide C=O stretching (~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., phenyldiazenyl protons at δ 7.5–8.0 ppm) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- UV/Vis Spectroscopy : The diazenyl group absorbs at λmax ≈ 228 nm, enabling quantification in solution .
- Chromatography : Reverse-phase HPLC with UV detection (228 nm) or LC-MS/MS (using transitions like m/z 366 → fragment ions) ensures specificity in complex mixtures .
Q. How should this compound be stored to ensure long-term stability?
- Storage : As a crystalline solid at -20°C in airtight, light-protected containers. Stability studies confirm integrity for ≥5 years under these conditions .
Advanced Research Questions
Q. How does the phenyldiazenyl group influence the compound’s reactivity and interactions with metal ions?
- Reactivity : The diazenyl (-N=N-) group acts as a Lewis base, coordinating with transition metals (e.g., Fe³⁺, Cu²⁺) to form colored complexes. This property is leveraged in spectrophotometric metal quantification .
- Mechanistic Insight : Coordination studies with metals (e.g., using Job’s method) reveal a 1:1 stoichiometry, with binding constants (log K) calculated via Benesi-Hildebrand plots .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with in silico docking (using AutoDock Vina) to validate target binding. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain divergent activity .
Q. What is the hypothesized mechanism of action for this compound in modulating bacterial proliferation?
- Target Identification : Structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .
- Pathway Analysis : Disruption of AcpS activity alters lipid A biosynthesis, impairing membrane integrity. This is confirmed via transcriptomic profiling (RNA-seq) of treated bacterial cultures .
Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer applications?
- SAR Framework :
- Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance HDAC inhibition (IC₅₀ reduced by ~40% in derivatives) .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Review : Solubility discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. For example, amorphous forms exhibit 2–3× higher solubility in DMSO .
- Standardization : Report solubility with explicit solvent purity (e.g., HPLC-grade DMSO) and temperature (e.g., 25°C ± 0.5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
